3-Phenyl-2-azaspiro[4.5]decane hydrochloride
Description
Properties
IUPAC Name |
3-phenyl-2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-3-7-13(8-4-1)14-11-15(12-16-14)9-5-2-6-10-15;/h1,3-4,7-8,14,16H,2,5-6,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSSKNALSWHPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(NC2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-azaspiro[4.5]decane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
While specific industrial production methods for 3-Phenyl-2-azaspiro[4.5]decane hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield phenyl oxides, while reduction could produce phenylamines or other reduced derivatives.
Scientific Research Applications
Chemical Research Applications
1. Building Block for Synthesis
3-Phenyl-2-azaspiro[4.5]decane hydrochloride serves as a crucial building block in the synthesis of more complex spirocyclic compounds. Its unique structure enables chemists to create derivatives with specific properties, which are valuable in developing new materials and pharmaceuticals.
2. Reaction Mechanisms
The compound can undergo various chemical reactions, including:
- Oxidation : Producing oxides that may have different biological activities.
- Reduction : Leading to the formation of reduced derivatives which can exhibit altered pharmacological properties.
- Substitution Reactions : The phenyl group can be replaced through nucleophilic or electrophilic substitution, allowing for the functionalization of the compound.
Biological Applications
1. Pharmacological Potential
Research indicates that 3-Phenyl-2-azaspiro[4.5]decane hydrochloride may interact with specific molecular targets in biological systems, potentially influencing various pathways. Its spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, which could lead to therapeutic applications in treating conditions such as:
- Central Nervous System Disorders : Including anxiety, depression, and epilepsy.
- Metabolic Disorders : Such as obesity and diabetes.
- Cardiovascular Issues : Including hypertension and heart disease .
Industrial Applications
1. Material Science
The compound is utilized in synthesizing advanced materials with tailored properties, such as polymers that exhibit specific mechanical or thermal characteristics. Its ability to form stable structures makes it suitable for applications in material engineering and nanotechnology.
Case Studies and Research Findings
Several studies have highlighted the efficacy of 3-Phenyl-2-azaspiro[4.5]decane hydrochloride in various applications:
- Anticonvulsant Properties : A study demonstrated that derivatives of this compound exhibited anticonvulsant activity, suggesting potential use in epilepsy treatment .
- Synthesis Methodologies : Research has established efficient synthetic routes for producing this compound, such as copper-catalyzed difluoroalkylation methods that enhance yield and purity, making it more accessible for research and industrial use .
- Biological Activity Assessment : Investigations into its binding affinity with neurotransmitter receptors have shown promise for developing new neuropharmacological agents targeting disorders like depression and anxiety .
Mechanism of Action
The mechanism of action of 3-Phenyl-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating specific pathways. The phenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Heteroatom Variations in Spiro Frameworks
Spirocyclic compounds with oxygen, sulfur, or additional nitrogen atoms exhibit distinct physicochemical and pharmacological properties. Key examples include:
Key Insight : The introduction of oxygen (oxa) or sulfur (thia) atoms alters polarity and hydrogen-bonding capacity, impacting solubility and target interactions. The hydrochloride salt further modulates these properties for industrial use.
Substituent Modifications
Substituents on the spiro framework significantly influence reactivity and bioactivity:
Key Insight : The phenyl group in 3-phenyl-2-azaspiro[4.5]decane hydrochloride likely enhances aromatic interactions in biological targets, similar to phenyl-substituted analogs in and .
Research Findings and Pharmacological Potential
- Structural Flexibility : The spiro[4.5]decane framework accommodates diverse substituents while maintaining conformational rigidity, a trait exploited in CNS drug design .
- Biological Activity : Compounds with diaza or thia substituents (e.g., 2-Thia-7-azaspiro) show promise in targeting sulfonyl-dependent enzymes .
Biological Activity
3-Phenyl-2-azaspiro[4.5]decane hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant, anticancer, and antimicrobial activities, supported by relevant research findings and case studies.
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of various derivatives related to the azaspiro structure. A study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed promising anticonvulsant activity in animal models, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The pharmacological evaluations indicated that certain compounds exhibited significant efficacy against seizures, with specific structural features contributing to their activity.
Key Findings:
- Mechanism : The binding affinity to neuronal voltage-sensitive sodium channels is crucial for anticonvulsant activity.
- Dosage : Effective doses were found to be 30, 100, and 300 mg/kg in animal models.
Table 1: Summary of Anticonvulsant Activity
| Compound | MES Efficacy | PTZ Efficacy | Toxicity (Rotarod Test) |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| 3-Phenyl-2-azaspiro[4.5]decane HCl | Pending | Pending | Pending |
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. A recent study evaluated a triazaspirane derivative (related to the azaspiro class) for its effects on PC3 prostate cancer cells. The findings suggested that the compound inhibited cell migration and invasion by downregulating key signaling pathways involved in cancer progression, specifically targeting focal adhesion kinase (FAK) and Src kinases .
Case Study:
In vitro assays demonstrated that treatment with the triazaspirane derivative led to:
- Decreased Migration : Significant reduction in wound healing assays.
- Inhibition of Metalloproteinases : Lowered secretion of MMP-2 and MMP-9, which are critical for tumor metastasis.
Table 2: Anticancer Activity Results
| Treatment | Migration Inhibition (%) | MMP Secretion Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Triazaspirane Derivative | 75 | 60 |
Antimicrobial Activity
Antimicrobial properties have also been explored in compounds related to the azaspiro framework. Research shows that certain azaspiro compounds exhibit notable antibacterial effects against various pathogens. For example, a study on synthesized Mannich bases derived from azaspiro compounds revealed significant antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus .
Research Findings:
- Activity Spectrum : Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Evaluation
| Compound | Tested Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Azaspiro A | E. coli | 15 |
| Azaspiro B | S. aureus | 20 |
| Azaspiro C | Pseudomonas aeruginosa | 10 |
Q & A
Q. What are the recommended safety protocols for handling 3-Phenyl-2-azaspiro[4.5]decane hydrochloride?
Answer:
- Personal Protective Equipment (PPE):
- Spill Management:
- Disposal:
Q. How is the molecular structure of 3-Phenyl-2-azaspiro[4.5]decane hydrochloride characterized?
Answer:
- Key Structural Features:
- Analytical Techniques:
Q. What physicochemical properties are critical for experimental design?
Answer:
| Property | Methodology | Relevance |
|---|---|---|
| Solubility | HPLC with polarity-adjusted mobile phases | Determines solvent choice for reactions |
| Thermal Stability | Differential Scanning Calorimetry (DSC) | Guides storage conditions (< -20°C) |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Informs handling in inert atmospheres |
Note: Specific data gaps exist for this compound; properties should be experimentally validated using the above methods.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
- Comparative Bioassays:
- Use standardized cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability in compound purity .
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Data Normalization:
Q. What in silico strategies are recommended for predicting ADMET properties given limited experimental data?
Answer:
- Physicochemical Modeling:
- Toxicity Prediction:
- Metabolism Prediction:
- Simulate cytochrome P450 interactions using MetaSite, prioritizing CYP3A4/2D6 due to amine functionalization .
Q. What methodologies are effective in analyzing the spirocyclic conformation’s impact on receptor binding?
Answer:
- Molecular Dynamics (MD) Simulations:
- Free Energy Perturbation (FEP):
- Quantify binding affinity differences between spirocyclic and non-spiro analogs to isolate conformational contributions .
- Cryo-EM or X-ray Co-crystallography:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
